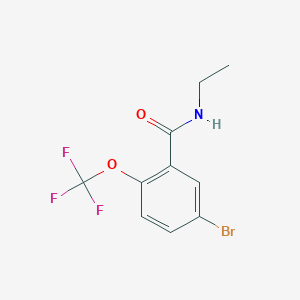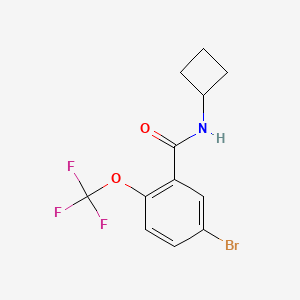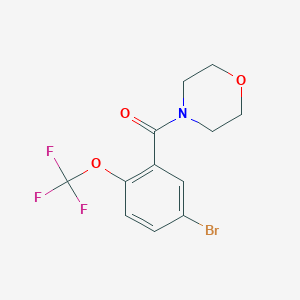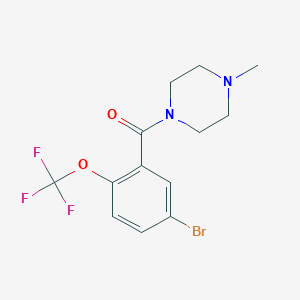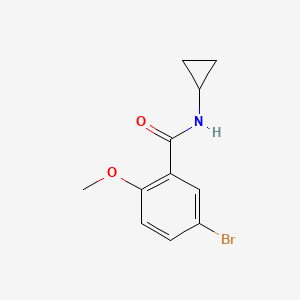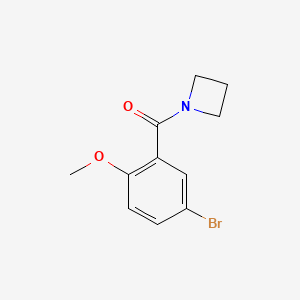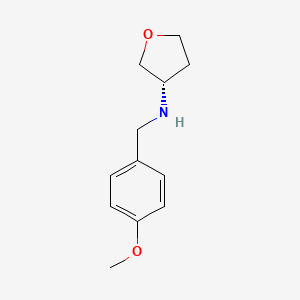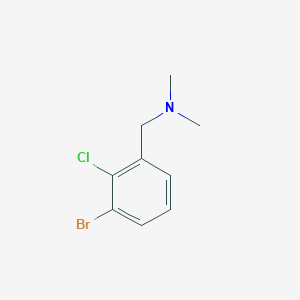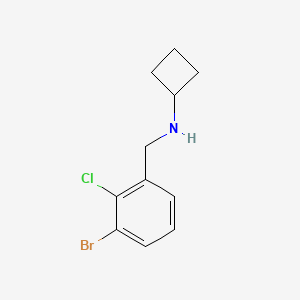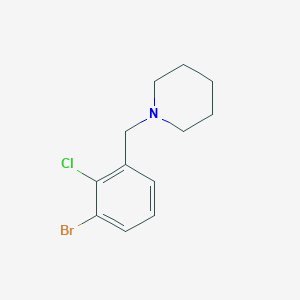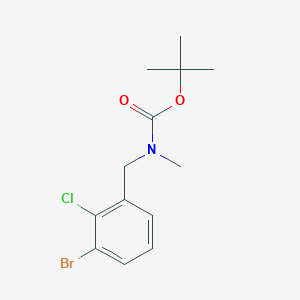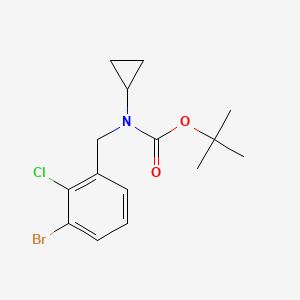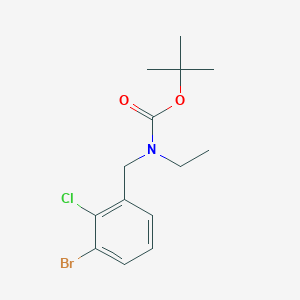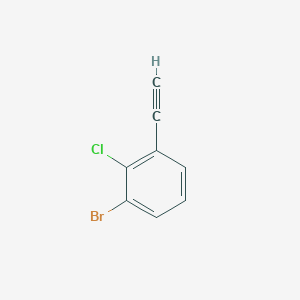
1-Bromo-2-chloro-3-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-3-ethynylbenzene is an organic compound that belongs to the class of haloalkynes It is characterized by the presence of bromine, chlorine, and an ethynyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-chloro-3-ethynylbenzene can be achieved through several routes. One common method involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting from 2-chloroaniline, diazotization followed by a Sandmeyer reaction can introduce the bromine atom . Another approach involves the use of aryltrimethylgermanium substrates for facile aromatic chlorination and bromination . Industrial production methods typically involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-chloro-3-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Sonogashira coupling with alkynes to form bromo tolane derivatives.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions to form different functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like m-chloroperbenzoic acid for oxidation reactions. Major products formed from these reactions include substituted benzene derivatives and various bromo and chloro compounds.
Scientific Research Applications
1-Bromo-2-chloro-3-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-ethynylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-2-chloro-3-ethynylbenzene can be compared with other haloalkynes and halobenzenes:
1-Bromo-2-ethynylbenzene: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-2-ethynylbenzene: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
1-Bromo-3-chloro-2-ethynylbenzene: A positional isomer with different reactivity due to the position of the substituents.
Properties
IUPAC Name |
1-bromo-2-chloro-3-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXOPBPIAPTVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
